methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate
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Overview
Description
Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate: is an organic compound with the molecular formula C7H12O3 . It is a cyclopropane derivative, characterized by the presence of a hydroxymethyl group and an acetate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method involves the reaction of cyclopropane derivatives with formaldehyde to introduce the hydroxymethyl group, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of cyclopropane carboxylic acid derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its reactivity and structural features make it a useful tool for probing enzyme mechanisms and metabolic pathways .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The cyclopropane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Cyclopropaneacetic acid: Similar structure but lacks the ester group.
Cyclopropylmethanol: Similar structure but lacks the acetate group.
Methyl cyclopropylacetate: Similar structure but lacks the hydroxymethyl group.
Uniqueness: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is unique due to the presence of both the hydroxymethyl and acetate groups on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
GIEUTJKEZCVILV-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@@H]1CO |
Canonical SMILES |
COC(=O)CC1CC1CO |
Origin of Product |
United States |
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